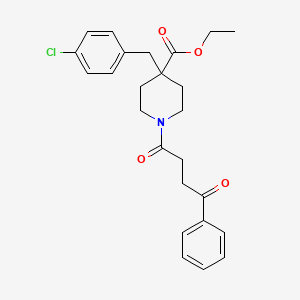![molecular formula C21H24ClNO3 B5149847 (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria and sedation. However, due to its high potential for abuse and overdose, it has been classified as a Schedule I controlled substance in the United States.
作用机制
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone acts on the opioid receptors in the brain, producing a range of effects including analgesia, sedation, and euphoria. It binds to the mu-opioid receptor with high affinity, which leads to the activation of downstream signaling pathways that ultimately result in the suppression of pain signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone are similar to those of other opioids. It produces analgesia by blocking the transmission of pain signals in the spinal cord and brain. It also produces sedation and euphoria by activating the reward pathways in the brain.
实验室实验的优点和局限性
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. However, its high potential for abuse and overdose makes it a dangerous compound to handle and requires strict safety precautions.
未来方向
There are several future directions for research on (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is the development of new pain medications that target the opioid system without producing the addictive and dangerous effects of traditional opioids. Another area of interest is the development of new compounds that can selectively activate or block specific opioid receptors, which could lead to more effective and safer pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone and its potential for abuse and overdose.
合成方法
The synthesis of (3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone involves the reaction of 3-chlorophenylacetonitrile with 2,6-dimethoxybenzyl chloride to form an intermediate, which is then reacted with piperidine and sodium borohydride to produce the final product. The synthesis is relatively simple and can be carried out in a laboratory setting.
科学研究应用
(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This has led to its use in the development of new pain medications.
属性
IUPAC Name |
(3-chlorophenyl)-[1-[(2,6-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-9-4-10-20(26-2)18(19)14-23-11-5-7-16(13-23)21(24)15-6-3-8-17(22)12-15/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQWIQIRMCLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5149769.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![4-methyl-3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5149820.png)

![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)
![4-amino-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5149838.png)
![1,3-dimethyl-5-(2-nitrobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149853.png)
![2-{[4-(2-thienyl)-2-pyrimidinyl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5149855.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-[(5-methyl-2-pyrazinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5149864.png)
![ethyl [2,2,2-trifluoro-1-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5149867.png)
